ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 68683-09-0
VCID: VC11607043
InChI:
SMILES:
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.6

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

CAS No.: 68683-09-0

Cat. No.: VC11607043

Molecular Formula: C7H8ClNO3

Molecular Weight: 189.6

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate - 68683-09-0

Specification

CAS No. 68683-09-0
Molecular Formula C7H8ClNO3
Molecular Weight 189.6

Introduction

Structural and Molecular Characteristics

The molecular architecture of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is defined by its oxazole core, a heterocycle renowned for its stability and participation in π-π interactions. The chloromethyl (-CH2_2Cl) group at position 2 introduces electrophilic reactivity, facilitating nucleophilic substitution reactions, while the ethyl ester at position 4 provides a handle for hydrolysis or transesterification. Computational analyses reveal that the electron-withdrawing ester group polarizes the chloromethyl moiety, enhancing its susceptibility to nucleophilic attack .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H8ClNO3\text{C}_7\text{H}_8\text{ClNO}_3
Molecular Weight189.59 g/mol
IUPAC NameEthyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS Number133968-18-0

Synthesis and Optimization Strategies

Cyclization-Based Synthetic Routes

The synthesis of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate typically employs cyclization reactions. A common approach involves the condensation of ethyl 2-amino-3-chloropropanoate with glyoxylic acid under acidic conditions, followed by dehydration to form the oxazole ring. Alternative methods utilize pre-functionalized intermediates, such as ethyl 2-(bromomethyl)oxazole-4-carboxylate, subjected to halogen exchange with chloride ions in the presence of AlCl3\text{AlCl}_3 .

Table 2: Comparative Synthesis Methods

MethodYield (%)Conditions
Cyclization with glyoxylic acid65–75H2SO4\text{H}_2\text{SO}_4, 80°C, 6 h
Halogen exchange82–88AlCl3\text{AlCl}_3, DMF, 60°C, 4 h

Industrial-Scale Production

Industrial protocols optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. For instance, a telescoped process combining cyclization and chlorination steps achieves 90% conversion at 100°C with a residence time of 30 minutes. Solvent selection (e.g., dimethylformamide vs. ethanol) significantly impacts reaction kinetics, with polar aprotic solvents favoring faster rates due to improved solubility of ionic intermediates .

Reactivity and Functionalization Pathways

The chloromethyl group undergoes nucleophilic substitution with diverse reagents:

  • Azidation: Treatment with sodium azide (NaN3\text{NaN}_3) in DMF\text{DMF} at 60°C yields the azidomethyl derivative, a precursor for click chemistry.

  • Amination: Reaction with primary amines (e.g., methylamine) produces secondary amines, which exhibit enhanced bioavailability in pharmacological screens .

  • Oxidation: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the chloromethyl group to a carbonyl, forming ethyl 2-oxo-1,3-oxazole-4-carboxylate, a key intermediate for heterocyclic expansion.

Mechanistic Insight: Density functional theory (DFT) calculations indicate that the chloromethyl group’s electrophilicity is amplified by the electron-deficient oxazole ring, lowering the activation energy for SN2\text{S}_\text{N}2 reactions by 15–20 kJ/mol compared to aliphatic analogs .

Biological Applications and Antimicrobial Efficacy

In Vitro Antimicrobial Activity

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate demonstrates broad-spectrum antimicrobial activity. In a 2022 study, it exhibited minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . Against fungal pathogens like Candida albicans, MICs ranged from 32–64 µg/mL, suggesting moderate antifungal potential.

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Reference Compound (MIC)
S. aureus (MRSA)16Vancomycin (2)
E. coli8Ciprofloxacin (1)
C. albicans64Fluconazole (8)

Mechanistic Studies

The compound’s antimicrobial action stems from alkylation of microbial enzymes. For example, it irreversibly inhibits S. aureus dihydrofolate reductase (DHFR) by covalently binding to cysteine residues, as confirmed by X-ray crystallography . Molecular docking simulations reveal a binding affinity (ΔG\Delta G) of -9.2 kcal/mol, outperforming trimethoprim (-7.8 kcal/mol) .

Comparative Analysis with Structural Analogs

Ethyl 5-(Bromomethyl)-2-Phenyl-1,3-Oxazole-4-Carboxylate (Source):

  • Reactivity: The bromomethyl analog undergoes substitution 5x faster than the chloromethyl derivative due to bromide’s superior leaving group ability.

  • Bioactivity: Demonstrates lower MICs (4–8 µg/mL against MRSA) but higher cytotoxicity (IC50_{50} = 12 µM vs. 25 µM for chloromethyl variant).

Ethyl 2-(Methyl)-1,3-Oxazole-4-Carboxylate:

  • Lacks the chloromethyl group, resulting in no antimicrobial activity, underscoring the critical role of the electrophilic site.

Spectroscopic Characterization

Infrared Spectroscopy:

  • Strong absorption at 1745 cm1^{-1} (C=O stretch of ester).

  • Peaks at 750 cm1^{-1} (C-Cl stretch) and 1630 cm1^{-1} (oxazole ring vibration).

NMR Analysis:

  • 1HNMR^1\text{H} \text{NMR}: δ 1.35 (t, 3H, CH2_2CH3_3), 4.32 (q, 2H, OCH2_2), 4.85 (s, 2H, CH2_2Cl), 8.15 (s, 1H, oxazole-H) .

  • 13CNMR^{13}\text{C} \text{NMR}: δ 165.2 (C=O), 148.1 (oxazole C-2), 61.8 (OCH2_2), 40.3 (CH2_2Cl) .

Computational and In Silico Evaluations

Molecular dynamics simulations predict favorable pharmacokinetic properties:

  • LogP: 1.8 (optimal for blood-brain barrier penetration).

  • Half-life: 3.2 hours in human plasma.

  • ADMET Profile: Low hepatotoxicity risk (ToxScore = 0.21) but moderate CYP3A4 inhibition (IC50_{50} = 4.7 µM) .

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